Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid
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Overview
Description
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate; trifluoroacetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate involves the protection of the amino group by the BOC group. This protection prevents unwanted reactions at the amino site during multi-step synthesis. The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-{(tert-butoxy)carbonylamino}benzoate: Similar in structure but with a benzoate group.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure and the presence of the BOC protecting group, which provides stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other complex organic syntheses.
Properties
Molecular Formula |
C13H23F3N2O6 |
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Molecular Weight |
360.33 g/mol |
IUPAC Name |
methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H22N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4;3-2(4,5)1(6)7/h8H,5-7,12H2,1-4H3,(H,13,15);(H,6,7) |
InChI Key |
PXQLWIVGSHRPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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